![molecular formula C20H27N5O5 B2701992 7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941974-53-4](/img/structure/B2701992.png)
7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O5 and its molecular weight is 417.466. The purity is usually 95%.
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Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
A study explores the development of 8-aminoalkyl derivatives of purine-2,6-dione with varying substituents, demonstrating potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds exhibited anxiolytic and antidepressant properties, suggesting their utility in psychotropic drug development (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity
Research into 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones revealed compounds with significant electrocardiographic, antiarrhythmic, and hypotensive activities. Their alpha(1)- and alpha(2)-adrenoreceptor affinities were determined, highlighting the therapeutic potential in cardiovascular diseases (Chłoń-Rzepa et al., 2004).
Molecular and Structural Studies
A focused study on the synthesis, molecular, and crystal structure of tricyclic N-aminoimides provides insights into the structural characteristics and potential chemical behaviors of similar purine-2,6-dione derivatives. These structural insights are crucial for understanding the interactions and reactivity of such compounds (Struga et al., 2007).
Analgesic Activity
A series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with terminal carboxylic, ester, or amide moieties demonstrated significant analgesic and anti-inflammatory effects in pharmacological evaluations. These findings suggest a new class of analgesic and anti-inflammatory agents, showing the versatility and therapeutic potential of modifications to the purine-2,6-dione core (Zygmunt et al., 2015).
properties
IUPAC Name |
7-[2-hydroxy-3-(3-methylphenoxy)propyl]-8-(3-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5/c1-13-6-4-7-15(10-13)30-12-14(27)11-25-16-17(22-19(25)21-8-5-9-26)23(2)20(29)24(3)18(16)28/h4,6-7,10,14,26-27H,5,8-9,11-12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVYJNKVRBRSNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2NCCCO)N(C(=O)N(C3=O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-(m-tolyloxy)propyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |
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